Repinotan

Übersicht

Beschreibung

Repinotan ist ein selektiver 5-HT1A-Rezeptor-Vollagonist mit hoher Potenz und Wirksamkeit. This compound wurde in verschiedenen Tiermodellen auf seine neuroprotektiven Wirkungen untersucht und in klinischen Studien am Menschen zur Reduzierung von Hirnverletzungen nach Schädel-Hirn-Trauma und ischämischem Schlaganfall erprobt .

Herstellungsmethoden

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kondensation von [Carbonyl-14C-]-2-Hydroxy-acetophenon mit Dimethyloxalat unter anschließender Ringschlussreaktion beinhalten . Das Endprodukt wird durch hydrogenolytische Debenzylierung und Behandlung mit Salzsäure erhalten . Industrielle Produktionsmethoden beinhalten in der Regel ähnliche Synthesewege, die jedoch für die großtechnische Produktion optimiert sind.

Vorbereitungsmethoden

Repinotan is synthesized through a series of chemical reactions involving the condensation of [carbonyl-14C-]-2-hydroxy-acetophenone with dimethyl oxalate, followed by ring closure . The final product is obtained through hydrogenolytical debenzylation and treatment with hydrochloric acid . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Analyse Chemischer Reaktionen

Repinotan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Es kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen sind Wasserstoffgas für die Reduktion, Oxidationsmittel wie Kaliumpermanganat für die Oxidation und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Repinotan wurde umfassend auf seine neuroprotektiven Eigenschaften untersucht. Es hat in Tiermodellen von Schlaganfall und traumatischem Hirnverletzung eine Wirksamkeit bei der Reduzierung des neuronalen Zelltods gezeigt . This compound wurde auch auf sein Potenzial untersucht, der durch Morphin verursachten Atemdepression entgegenzuwirken, wobei die analgetische Wirkung leicht reduziert wurde .

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Aktivierung als Vollagonist des 5-HT1A-Rezeptors . Es hemmt die Glutamat-induzierte Depolarisation, die ein Schlüsselfaktor für den neuronalen Zelltod ist . Die Wirkung von this compound in neuronalen Zellen wird durch verschiedene Mechanismen vermittelt, darunter die Aktivierung des anti-apoptotischen Phosphatidylinositol-3-Kinase (PI-3K)-Signalwegs, die Hemmung der Glutamatfreisetzung (vermutlich durch die Öffnung von Kaliumkanälen, die zur Membranhyperpolarisation führen), die Erk-stimulierte Bcl-2-Expression, die Hemmung der Caspase-3-Aktivität und die verstärkte Freisetzung des Neuriten-Extensionsfaktors S-100 Beta .

Wirkmechanismus

Repinotan exerts its effects by acting as a full agonist of the 5-HT1A receptor . It inhibits glutamate-induced depolarization, which is a key factor in neuronal cell death . The effect of this compound in neuronal cells is mediated by various mechanisms, including activation of the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway, inhibition of glutamate release (probably via opening of potassium channels leading to membrane hyperpolarization), extracellular-regulated kinase (Erk)-stimulated Bcl-2 expression, inhibition of caspase-3 activity, and increased release of the neurite extension factor S-100 beta .

Vergleich Mit ähnlichen Verbindungen

Repinotan ähnelt anderen Serotoninagonisten wie Picozotan und Zonampanel . Picozotan ist ebenfalls ein Serotoninagonist, während Zonampanel als AMPA-Rezeptorantagonist wirkt . Die Einzigartigkeit von this compound liegt in seiner hohen Potenz und Wirksamkeit als 5-HT1A-Rezeptor-Vollagonist, wodurch es starke neuroprotektive Eigenschaften besitzt .

Ähnliche Verbindungen

- Picozotan

- Zonampanel

- DP-b99

Die Fähigkeit von this compound, der durch Morphin verursachten Atemdepression entgegenzuwirken, zusammen mit seinen neuroprotektiven Eigenschaften macht es zu einer einzigartigen und wertvollen Verbindung in der wissenschaftlichen Forschung .

Eigenschaften

IUPAC Name |

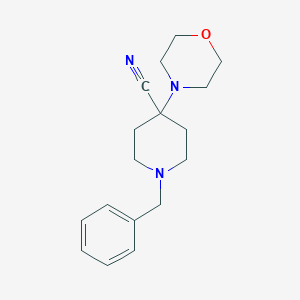

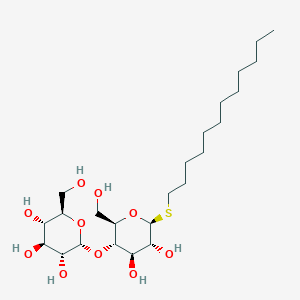

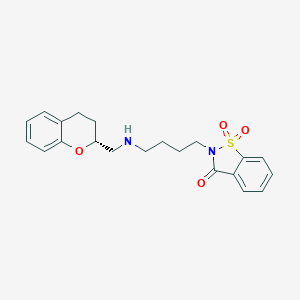

2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17/h1-4,7-10,17,22H,5-6,11-15H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYBFMRFXNDIPO-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162857 | |

| Record name | Repinotan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Repinotan is a 5-HT1A receptor agonist which inhibits glutamate induced depolarization. The effect of repinotan in neuronal cells has been reported to be mediated by a variety of mechanisms/signaling pathways, including activation of the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway, inhibition of glutamate release (probably via opening of K+ channels leading to membrane hyperpolarization), extracellular-regulated kinase (Erk)-stimulated Bcl-2 expression or inhibition of caspase-3 activity, and increased release of the neurite extension factor S-100 beta. | |

| Record name | Repinotan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06506 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

144980-29-0 | |

| Record name | Repinotan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144980-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Repinotan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Repinotan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06506 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Repinotan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPINOTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05PB82Z52L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.